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Compound of Interest

Compound Name: Lesinurad

Cat. No.: B601850 Get Quote

These application notes provide a detailed overview of the clinical trial design and protocols for

the investigation of lesinurad in the treatment of hyperuricemia associated with gout. This

document is intended for researchers, scientists, and drug development professionals.

Introduction
Gout is a common and painful form of inflammatory arthritis caused by the deposition of

monosodium urate crystals in and around the joints, which is a result of chronic hyperuricemia.

[1][2] The primary therapeutic goal for patients with gout is to lower serum uric acid (sUA)

levels to a target of <6.0 mg/dL to prevent crystal formation and dissolve existing crystals.[1][2]

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the uric acid

transporter 1 (URAT1) in the kidneys, thereby increasing uric acid excretion.[2][3][4] It is

indicated for the treatment of hyperuricemia associated with gout in combination with a

xanthine oxidase inhibitor (XOI) for patients who have not achieved target sUA levels with an

XOI alone.[1][5] The approval of lesinurad was primarily based on three pivotal Phase III

clinical trials: CLEAR 1, CLEAR 2, and CRYSTAL.[1][2][6]

Mechanism of Action
Lesinurad selectively inhibits the URAT1 transporter, which is responsible for the majority of

uric acid reabsorption in the renal tubules.[4][7][8] By inhibiting URAT1, lesinurad increases

the renal excretion of uric acid, thus lowering sUA levels.[4][7][8] This provides a dual-

mechanism approach when combined with an XOI (like allopurinol or febuxostat), which
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reduces the production of uric acid.[4][6][9] Lesinurad also inhibits the organic anion

transporter 4 (OAT4), another uric acid transporter.[7][10]

Caption: Lesinurad's Mechanism of Action in the Renal Tubule.

Pivotal Phase III Clinical Trial Designs
The efficacy and safety of lesinurad were established in three pivotal, randomized, double-

blind, placebo-controlled Phase III studies: CLEAR 1, CLEAR 2, and CRYSTAL.[6][11]

These were replicate multinational studies evaluating lesinurad in combination with allopurinol

in patients with gout who had an inadequate response to allopurinol alone.[3][12][13]

Objective: To determine the efficacy and safety of daily lesinurad (200 mg or 400 mg) added

to a stable dose of allopurinol.[3][12]

Patient Population: Adult patients with gout (18-85 years) on a stable allopurinol dose (≥300

mg/day, or ≥200 mg/day for moderate renal impairment) with a screening sUA ≥6.5 mg/dL

and a history of at least two gout flares in the preceding 12 months.[3][14]

Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[13]

Patients were randomized in a 1:1:1 ratio to receive lesinurad 200 mg, lesinurad 400 mg,

or placebo, in addition to their ongoing allopurinol therapy.[6]

Primary Endpoint: The proportion of patients achieving the target sUA level of <6.0 mg/dL by

month 6.[3]

Key Secondary Endpoints: The mean rate of gout flares requiring treatment from months 6 to

12, and the proportion of patients with complete resolution of at least one target tophus by

month 12.[3]

This multinational study evaluated lesinurad in combination with febuxostat in patients with

tophaceous gout.[9][15]

Objective: To investigate the efficacy and safety of lesinurad in combination with febuxostat

in patients with tophaceous gout.[15]
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Patient Population: Patients with sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering

therapy) and at least one measurable tophus.[15]

Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[9]

All patients received febuxostat 80 mg daily for three weeks before being randomized to

receive lesinurad (200 mg or 400 mg daily) or placebo in addition to febuxostat.[15]

Primary Endpoint: The proportion of patients achieving a target sUA level of <5.0 mg/dL at

month 6.[6][15]

Key Secondary Endpoint: The proportion of patients with complete resolution of at least one

target tophus by month 12.[15]

Screening & Run-in

Randomization (12 Months)
Endpoints

Patient Population
(Inadequate Response to XOI)

Randomization
(1:1:1)

Lesinurad 200mg + XOI

Lesinurad 400mg + XOI

Placebo + XOI

Primary:
sUA Target at Month 6

Secondary:
Gout Flares & Tophus Resolution

at Month 12

Click to download full resolution via product page

Caption: General Workflow of Lesinurad Phase III Combination Therapy Trials.

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the pivotal Phase III

trials. Note that only the 200 mg dose of lesinurad was approved for clinical use.[1][6]

Table 1: Primary Efficacy Endpoint - Achievement of Target sUA Levels at Month 6
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Study
Treatment
Group

Target sUA
Patients
Achieving
Target (%)

p-value vs.
Placebo + XOI

CLEAR 1
Lesinurad 200

mg + Allopurinol
<6.0 mg/dL 54.2% <0.0001

Placebo +

Allopurinol
<6.0 mg/dL 27.9% -

CLEAR 2
Lesinurad 200

mg + Allopurinol
<6.0 mg/dL 55.4% <0.0001

Placebo +

Allopurinol
<6.0 mg/dL 23.3% -

CRYSTAL
Lesinurad 200

mg + Febuxostat
<5.0 mg/dL 56.6% 0.13

Placebo +

Febuxostat
<5.0 mg/dL 46.8% -

Data sourced from multiple studies.[12][13][15]

Table 2: Key Secondary and Safety Endpoints
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Study
Treatment
Group

Mean Gout
Flare Rate
(Months 7-
12)

Complete
Tophus
Resolution
(Month 12)

Renal-
Related
Adverse
Events (%)

Serum
Creatinine
Elevations
(≥1.5x
Baseline)
(%)

CLEAR 1

Lesinurad

200 mg +

Allopurinol

Not

Statistically

Significant

Not

Statistically

Significant

-
Higher than

placebo

Placebo +

Allopurinol
- - - -

CLEAR 2

Lesinurad

200 mg +

Allopurinol

Not

Statistically

Significant

Not

Statistically

Significant

5.9% 5.9%

Placebo +

Allopurinol
- - 4.9% 3.4%

CRYSTAL

Lesinurad

200 mg +

Febuxostat

-

Not

Statistically

Significant

Comparable

to placebo

Higher than

placebo

Placebo +

Febuxostat
- - - -

Data sourced from multiple studies.[12][13][15]

Experimental Protocols
Inclusion Criteria:

Diagnosis of gout according to American College of Rheumatology criteria.

For CLEAR studies: sUA ≥6.5 mg/dL at screening despite a stable dose of allopurinol

(≥300 mg/day, or ≥200 mg/day for moderate renal impairment) for at least 8 weeks.[3]

History of ≥2 gout flares in the past 12 months.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5530336/
https://pubmed.ncbi.nlm.nih.gov/27564409/
https://pubmed.ncbi.nlm.nih.gov/28597604/
https://acrabstracts.org/abstract/lesinurad-a-novel-selective-uric-acid-reabsorption-inhibitor-in-two-phase-iii-clinical-trials-combination-study-of-lesinurad-in-allopurinol-standard-of-care-inadequate-responders-clear-1-and-2/
https://acrabstracts.org/abstract/lesinurad-a-novel-selective-uric-acid-reabsorption-inhibitor-in-two-phase-iii-clinical-trials-combination-study-of-lesinurad-in-allopurinol-standard-of-care-inadequate-responders-clear-1-and-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For CRYSTAL study: sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering therapy) and the

presence of at least one measurable subcutaneous tophus.[15]

Exclusion Criteria:

History of severe renal impairment.

Secondary hyperuricemia.

Use of other uricosuric agents.

Run-in Period (CRYSTAL): Patients received febuxostat 80 mg once daily for 3 weeks prior

to randomization.[15]

Randomization: Patients were randomized to receive oral lesinurad (200 mg or 400 mg) or

placebo once daily, in the morning with food and water.

Concomitant Medication:

Patients continued their stable dose of allopurinol (CLEAR studies) or febuxostat

(CRYSTAL study).

Gout flare prophylaxis (e.g., colchicine or NSAIDs) was required for the first 5 months of

the study.[6]

sUA Measurement: Blood samples were collected at baseline and at specified intervals (e.g.,

monthly) throughout the 12-month study period. sUA levels were determined using a

validated laboratory method.

Gout Flare Assessment: Patients recorded the occurrence, duration, and severity of gout

flares in a diary. A flare was defined as patient-reported pain, swelling, and tenderness in a

joint, and was confirmed by the investigator.

Tophus Assessment: The size of one or more target tophi was measured at baseline and at

specified intervals using a standardized method (e.g., digital photography and planimetry).

Safety Monitoring: Adverse events were recorded at each study visit. Laboratory safety tests,

including serum creatinine, were performed at regular intervals.
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Lesinurad Monotherapy (LIGHT Study)
A separate Phase III study (LIGHT) investigated lesinurad as a monotherapy in patients

intolerant to XOIs.[16][17]

Design: A 6-month, randomized, double-blind, placebo-controlled trial.[16][17]

Patient Population: Gout patients with an intolerance or contraindication to an XOI and sUA

≥6.5 mg/dL.[17]

Results: Lesinurad 400 mg monotherapy was superior to placebo in lowering sUA.

However, it was associated with a higher incidence of renal-related adverse events, including

elevations in serum creatinine.[16][17][18]

Conclusion: Due to the risk of renal adverse events, lesinurad is not recommended as a

monotherapy.[5][16][17] A boxed warning highlights the risk of acute renal failure when used

without an XOI.[11]

Conclusion
The clinical trial program for lesinurad demonstrated that, when added to a xanthine oxidase

inhibitor, it effectively lowers serum uric acid levels in patients with gout who have an

inadequate response to XOI monotherapy.[6] The 200 mg dose of lesinurad in combination

with an XOI has a generally acceptable safety profile.[12] These application notes provide a

framework for understanding the design and execution of these pivotal studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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